
2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid: is an organic compound with the molecular formula C11H14O4 It is characterized by the presence of an ethoxy group and a phenylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid typically involves the esterification of 4-hydroxyphenylacetic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
化学反応の分析
Types of Reactions:
Oxidation: 2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylacetic acid derivatives.
科学的研究の応用
Chemistry: In chemistry, 2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new therapeutic agents .
Medicine: In medicine, this compound is explored for its potential use in drug formulations. It is investigated for its role in modulating biological pathways and its efficacy in treating various diseases .
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and polymers .
作用機序
The mechanism of action of 2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid involves its interaction with specific molecular targets in the body. The compound can modulate enzymatic activities and influence signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
[4-(2-methoxy-2-oxoethyl)phenyl]acetic Acid: Similar in structure but with a methoxy group instead of an ethoxy group.
[4-(2-ethoxy-2-oxoethyl)phenyl]boronic Acid: Contains a boronic acid group instead of a carboxylic acid group.
[4-(2-ethoxy-2-oxoethyl)phenyl]propanoic Acid: Similar structure with a propanoic acid moiety instead of an acetic acid moiety
Uniqueness: 2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group and the phenylacetic acid moiety allows for versatile chemical modifications and potential therapeutic applications .
特性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
2-[4-(2-ethoxy-2-oxoethyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H14O4/c1-2-16-12(15)8-10-5-3-9(4-6-10)7-11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChIキー |
YFPODNJJKNPQDP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC=C(C=C1)CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

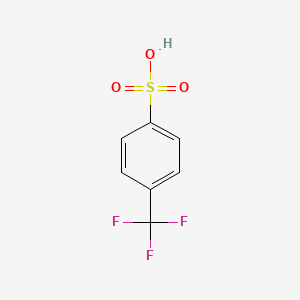
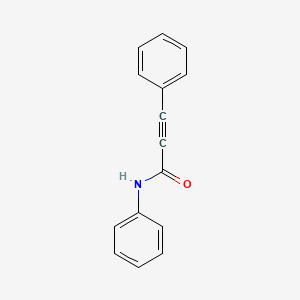
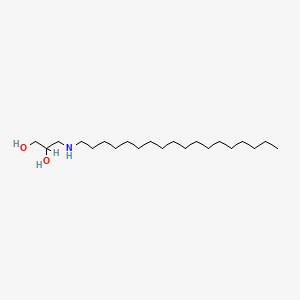
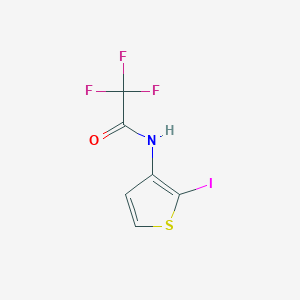
![2,5-Dimethyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B8702880.png)
![Ethyl N-[3-(hydroxymethyl)phenyl]carbamate](/img/structure/B8702883.png)

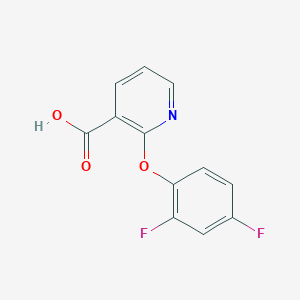
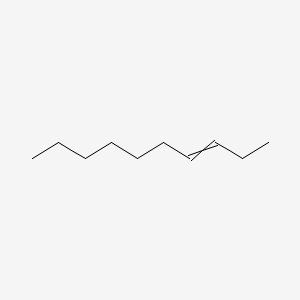
![3-[(Cyclopentylmethyl)amino]benzamide](/img/structure/B8702926.png)
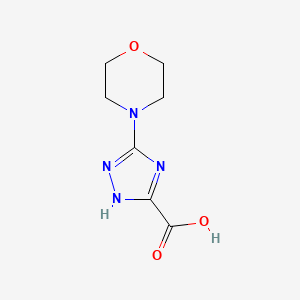
![1-[4-[4-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]butoxy]3-methoxyphenyl]ethanone](/img/structure/B8702934.png)

